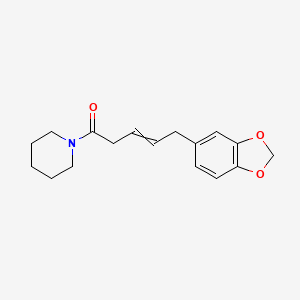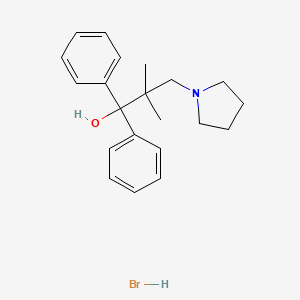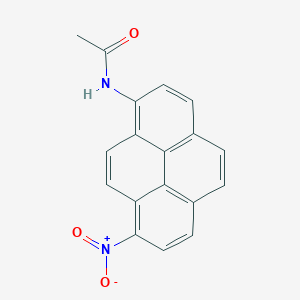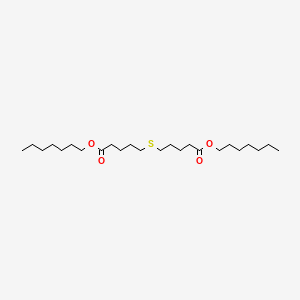
Diheptyl 5,5'-sulfanediyldipentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diheptyl 5,5’-sulfanediyldipentanoate is an organic compound with the molecular formula C24H46O4S. It is characterized by the presence of two ester groups and a sulfide linkage, making it a unique compound in the realm of organic chemistry. This compound is primarily used in various industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diheptyl 5,5’-sulfanediyldipentanoate typically involves the esterification of heptanoic acid with 5,5’-sulfanediyldipentanoic acid. The reaction is catalyzed by sulfuric acid, which acts as a dehydrating agent to facilitate the formation of the ester bonds. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of Diheptyl 5,5’-sulfanediyldipentanoate involves a continuous esterification process. The reactants are fed into a reactor where they are mixed with a catalyst, typically sulfuric acid. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion. The final product is purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Diheptyl 5,5’-sulfanediyldipentanoate undergoes several types of chemical reactions, including:
Oxidation: The sulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Lithium aluminum hydride is used in anhydrous ether as the solvent.
Substitution: Nucleophiles such as amines or alcohols are used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Scientific Research Applications
Diheptyl 5,5’-sulfanediyldipentanoate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and sulfide oxidation reactions.
Biology: It is used in the synthesis of biologically active molecules, particularly those with ester and sulfide functionalities.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: It is used as a plasticizer in the production of flexible PVC and other polymers.
Mechanism of Action
The mechanism of action of Diheptyl 5,5’-sulfanediyldipentanoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical pathways. The sulfide linkage can be oxidized to form sulfoxides or sulfones, which can interact with cellular proteins and enzymes, potentially altering their activity.
Comparison with Similar Compounds
Diheptyl succinate: Similar in structure but lacks the sulfide linkage.
Diheptyl phthalate: Contains a phthalate group instead of the sulfide linkage.
Diheptyl adipate: Contains an adipate group instead of the sulfide linkage.
Uniqueness: Diheptyl 5,5’-sulfanediyldipentanoate is unique due to the presence of both ester groups and a sulfide linkage. This combination of functional groups imparts distinctive chemical properties, making it useful in a variety of applications that require both ester and sulfide functionalities.
Properties
CAS No. |
25690-63-5 |
|---|---|
Molecular Formula |
C24H46O4S |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
heptyl 5-(5-heptoxy-5-oxopentyl)sulfanylpentanoate |
InChI |
InChI=1S/C24H46O4S/c1-3-5-7-9-13-19-27-23(25)17-11-15-21-29-22-16-12-18-24(26)28-20-14-10-8-6-4-2/h3-22H2,1-2H3 |
InChI Key |
SHFQYJMSZAFBPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)CCCCSCCCCC(=O)OCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


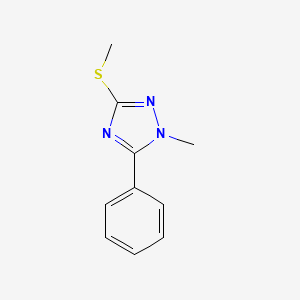
![{[(2-Methylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14688580.png)
![7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14688583.png)
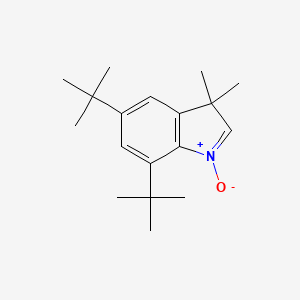
![5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine](/img/structure/B14688594.png)
![(3S,10R,13S)-3-Hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,16-decahydro-1H-cyclopenta[A]phenanthren-17(2H)-one](/img/structure/B14688608.png)
![4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one](/img/structure/B14688621.png)
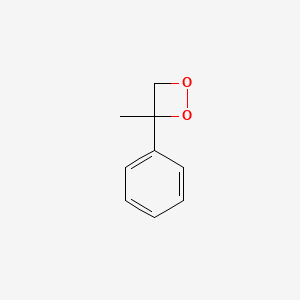


![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)
